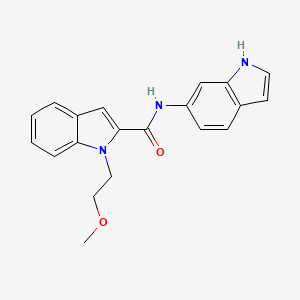![molecular formula C22H22N6O4S B14935858 N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14935858.png)
N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazepine core, which is known for its pharmacological properties, and a benzotriazinyl moiety, which adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves multiple steps. The initial step typically includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the methylsulfanyl group via a nucleophilic substitution reaction. The final step involves the coupling of the benzotriazinyl moiety to the benzodiazepine core under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives of the benzodiazepine core.
Substitution: Various substituted benzotriazinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, particularly its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects. The benzotriazinyl moiety may interact with other molecular pathways, potentially modulating enzyme activity or protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar core structure but different substituents.
Clonazepam: A benzodiazepine with a nitro group instead of the benzotriazinyl moiety.
Alprazolam: A benzodiazepine with a triazole ring instead of the benzotriazinyl moiety.
Uniqueness
N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the presence of both the benzodiazepine core and the benzotriazinyl moiety, which may confer distinct pharmacological properties and chemical reactivity compared to other benzodiazepines.
Propiedades
Fórmula molecular |
C22H22N6O4S |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
N-[3-(2-methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-7-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C22H22N6O4S/c1-33-11-9-18-21(31)24-16-7-6-13(12-15(16)20(30)25-18)23-19(29)8-10-28-22(32)14-4-2-3-5-17(14)26-27-28/h2-7,12,18H,8-11H2,1H3,(H,23,29)(H,24,31)(H,25,30) |
Clave InChI |
HEPRUSCCLFLERI-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1C(=O)NC2=C(C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935789.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14935798.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B14935800.png)


![4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide](/img/structure/B14935818.png)
![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14935823.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14935831.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B14935833.png)
![3-{3-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14935842.png)
![5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14935861.png)
